Boc-Cys(Dpm)-OH

説明

Overview of Cysteine Thiol Protection Strategies in Peptide Synthesis

The journey of cysteine protecting groups spans over seven decades, with more than 60 different groups reported in the literature. rsc.org One of the earliest and historically significant protecting groups was the S-benzyl (Bzl) group, which played a crucial role in the classical synthesis of oxytocin. thieme-connect.de The evolution of solid-phase peptide synthesis (SPPS) spurred the development of a diverse array of protecting groups to meet the demands of this new methodology. peptide.com

The evolution of protecting group chemistry for cysteine has been driven by the need for milder and more selective deprotection methods. rsc.orgrsc.org This has led to the classification of protecting groups based on their removal mechanisms. researchgate.net The development of two primary SPPS strategies, the Boc/Benzyl (Bzl) and the Fmoc/tert-butyl (tBu) approaches, has significantly influenced the design and application of cysteine protecting groups. rsc.org While the Fmoc/tBu strategy is now more common, the Boc/Bzl strategy remains important, particularly for the synthesis of certain types of peptides. biosynth.comrsc.org

Orthogonal protection is a pivotal concept in the synthesis of complex molecules like peptides. fiveable.mejocpr.com It involves the use of multiple protecting groups that can be removed selectively under distinct conditions, without affecting one another. fiveable.me This strategy is indispensable for the regioselective formation of multiple disulfide bonds in peptides containing several cysteine residues. rsc.orgresearchgate.net The ability to deprotect one cysteine while others remain protected allows for the controlled and sequential formation of disulfide bridges, which is critical for obtaining the correct three-dimensional structure and biological activity of many peptides. jocpr.comresearchgate.net

Evolution of Protecting Group Chemistry for Cysteine

Defining Boc-Cys(Dpm)-OH: Chemical Structure and Nomenclature

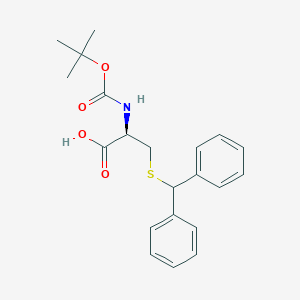

This compound is the chemical designation for N-tert-butoxycarbonyl-S-diphenylmethyl-L-cysteine. Its structure consists of a cysteine core where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the thiol group of the side chain is protected by a diphenylmethyl (Dpm) group.

| Component | Chemical Group |

| Amino Acid | L-Cysteine |

| N-terminal Protection | tert-butoxycarbonyl (Boc) |

| Side Chain Protection | diphenylmethyl (Dpm) |

The systematic IUPAC name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-3-[(diphenylmethyl)sulfanyl]propanoic acid. creative-peptides.com

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 21947-97-7 |

| Molecular Formula | C21H25NO4S |

| Molecular Weight | 387.5 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |

| InChI Key | AMTHPOXIVDHMLZ-KRWDZBQOSA-N |

Rationale for the Selection of this compound in Specific Synthetic Methodologies

The choice of this compound is often dictated by its compatibility with specific peptide synthesis strategies, particularly those that rely on the Boc protecting group for the N-terminus.

In Boc-based SPPS, the temporary Nα-Boc protecting group is removed by treatment with a moderate acid, such as trifluoroacetic acid (TFA). peptide.com The side-chain protecting groups, however, must be stable to these conditions and are typically removed at the end of the synthesis using a much stronger acid, like hydrogen fluoride (HF). peptide.com

The S-Dpm group is stable to the repetitive TFA treatments required for Nα-Boc deprotection, making this compound a suitable building block for this strategy. bachem.com While the S-trityl (Trt) group is also used, the S-Dpm group offers a different level of acid lability, which can be advantageous in certain synthetic schemes. For instance, the S-Dpm group is stable to 1-3% TFA, conditions under which the S-Trt group may be slowly cleaved. sigmaaldrich.com This differential stability allows for selective deprotection strategies when used in combination with other acid-labile protecting groups. The S-Dpm group is ultimately cleaved with strong acid, such as 95% TFA or HF, concurrently with the final cleavage of the peptide from the resin. sigmaaldrich.com

Comparison with Other Benzhydryl-type Protecting Groups (e.g., Trt, Mmt)

In peptide chemistry, the selection of an appropriate protecting group for the thiol side chain of cysteine is critical for the successful synthesis of complex peptides. The diphenylmethyl (Dpm) group, a member of the benzhydryl family of protecting groups, offers a distinct profile of acid lability and stability that positions it as a valuable tool alongside other common benzhydryl-type groups like trityl (Trt) and 4-methoxytrityl (Mmt). acs.orgresearchgate.net The primary differences between these groups lie in their sensitivity to acid, which dictates their strategic use in orthogonal protection schemes for synthesizing peptides with multiple disulfide bonds. csic.essemanticscholar.org

The Trt group is widely used in Fmoc-based solid-phase peptide synthesis (SPPS) and is prized for its easy removal during the final cleavage from the resin with standard trifluoroacetic acid (TFA) cocktails. bachem.comnih.gov However, its lability can be a drawback, as it is slowly cleaved by dilute (1-3%) TFA, which can lead to premature deprotection in certain synthetic strategies. sigmaaldrich.com

The Mmt group is significantly more acid-labile than Trt and can be removed with very mild acid conditions, such as 1-2% TFA in dichloromethane (DCM). csic.essigmaaldrich.com This high sensitivity makes it useful for selective deprotection on-resin. bachem.com However, the acid labilities of Mmt and Trt are too similar to allow for the reliable, selective removal of Mmt in the presence of Trt, limiting their combined use in orthogonal schemes. csic.essemanticscholar.org

The Dpm group distinguishes itself by its greater stability to acid. semanticscholar.org Unlike Trt and Mmt, the S-Dpm protection is stable to low concentrations of TFA (1-3%). sigmaaldrich.com Its removal requires much stronger acidic conditions, typically high concentrations of TFA (60-95%) in DCM. csic.es This enhanced stability allows for the selective removal of the highly acid-labile Mmt group in the presence of the Dpm group, a strategy that is not feasible with a Trt/Mmt combination. csic.essigmaaldrich.com This orthogonality is particularly advantageous for the regioselective formation of multiple disulfide bridges within a single peptide. sigmaaldrich.com For example, a peptide containing two cysteine residues, one protected with Mmt and the other with Dpm, can be selectively deprotected on-resin using dilute TFA to remove the Mmt group, followed by oxidation to form the first disulfide bond. The Dpm-protected cysteine remains unaffected and can be deprotected later in the synthesis sequence during the final high-TFA cleavage step to form a second disulfide bond. sigmaaldrich.com

Another critical point of comparison is the propensity for racemization during the coupling of the protected cysteine residue. Studies have shown that under certain activation conditions, the choice of protecting group can influence the degree of epimerization. For instance, racemization during DIPCDI/Oxyma Pure coupling was found to be 6.8% for Fmoc-Cys(Dpm)-OH compared to 3.3% for Fmoc-Cys(Trt)-OH. sigmaaldrich.com However, in other studies using uronium activation, Dpm-protected cysteine showed significantly less racemization (1.2%) compared to Trt-protected cysteine (8.0%). researchgate.net This highlights that the extent of racemization is dependent on the specific coupling conditions employed.

Table 1: Comparison of Acid Lability for Benzhydryl-type Cysteine Protecting Groups

| Protecting Group | Structure | Reagent for Cleavage | Key Feature |

| Diphenylmethyl (Dpm) |  | High concentration TFA (e.g., 95%) csic.essigmaaldrich.com | Stable to dilute TFA; allows orthogonality with Mmt. sigmaaldrich.com |

| Trityl (Trt) |  | Standard TFA cleavage (e.g., 5-10% TFA) csic.es | Common, cost-effective, but slowly cleaved by dilute TFA. bachem.comsigmaaldrich.com |

| 4-Methoxytrityl (Mmt) |  | Very dilute TFA (e.g., 1-2% TFA) csic.es | Very acid-labile; not fully orthogonal with Trt. csic.essemanticscholar.org |

Table 2: Research Findings on Racemization of Cys Protecting Groups

| Protecting Group | Coupling Conditions | Racemization Level | Source |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% | sigmaaldrich.com |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | sigmaaldrich.com |

| Fmoc-Cys(Dpm)-OH | Uronium activation | 1.2% | researchgate.net |

| Fmoc-Cys(Trt)-OH | Uronium activation | 8.0% | researchgate.net |

| Fmoc-Cys(Acm)-OH | - | Generally fairly low compared to Trt | nih.gov |

特性

IUPAC Name |

(2R)-3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S/c1-21(2,3)26-20(25)22-17(19(23)24)14-27-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTHPOXIVDHMLZ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426766 | |

| Record name | Boc-S-diphenylmethyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21947-97-7 | |

| Record name | Boc-S-diphenylmethyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc-cys Dpm -oh

Synthetic Routes to the Diphenylmethyl (Dpm) Protecting Group

The diphenylmethyl (Dpm) group, also referred to as the benzhydryl (Bzh) group, was introduced as a protecting group for the thiol function of cysteine by Zervas and Photaki in 1962. researchgate.net It was developed as an alternative to the benzyl (Bzl) group and has since become a staple in peptide synthesis. researchgate.net The Dpm group is typically introduced to the cysteine thiol via reaction with a diphenylmethyl halide, such as diphenylmethyl chloride, in a suitable solvent.

The primary function of the Dpm group is to prevent the highly nucleophilic thiol side chain from engaging in unwanted side reactions during peptide synthesis. One of the key advantages of the Dpm group is its distinct acid lability profile compared to other protecting groups. For instance, it is significantly more stable to acidic conditions than the highly labile trityl (Trt) group. sigmaaldrich.comcsic.es The S-Dpm bond is stable to treatments with 1-3% trifluoroacetic acid (TFA), which is often used for the selective removal of other acid-labile groups like 4-methoxytrityl (Mmt). sigmaaldrich.comcsic.es However, the Dpm group can be cleaved using stronger acid conditions, typically 60-95% TFA. sigmaaldrich.comcsic.es This differential stability allows for orthogonal protection strategies in the synthesis of complex peptides, such as those containing multiple disulfide bridges. sigmaaldrich.com

Introduction of the Boc Group and Dpm Protection onto Cysteine

The synthesis of Boc-Cys(Dpm)-OH involves two main transformations on the L-cysteine molecule: protection of the thiol group with Dpm and protection of the α-amino group with the tert-butyloxycarbonyl (Boc) group.

The typical synthetic sequence begins with the S-alkylation of L-cysteine with a diphenylmethyl source to form S-diphenylmethyl-L-cysteine. Following the protection of the side chain, the α-amino group is protected. The Boc group is one of the most common amine protecting groups in organic synthesis and peptide chemistry. rsc.orgmasterorganicchemistry.com It is introduced by reacting the amino group of S-diphenylmethyl-L-cysteine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. masterorganicchemistry.comlibretexts.org The Boc group is stable to a wide range of reaction conditions but can be readily removed with strong acids like TFA, which is a fundamental step in Boc-based SPPS. masterorganicchemistry.comlibretexts.org

An important consideration in the synthesis and subsequent use of cysteine derivatives is the risk of racemization, where the L-amino acid converts to a mixture of L- and D-isomers. semanticscholar.org Research has shown that the choice of the S-protecting group significantly influences the rate of racemization. Studies comparing various S-protected Fmoc-cysteine derivatives found that the Dpm group can effectively reduce base-catalyzed racemization during coupling reactions compared to other groups like benzyl (Bzl). semanticscholar.org In one comparative study, Fmoc-Cys(Dpm)-OH was preferentially incorporated onto a resin with less racemization than the more sterically hindered Fmoc-Cys(Trt)-OH. nih.govresearchgate.net However, other protecting groups like tetrahydropyranyl (Thp) have been reported to offer even greater suppression of racemization than Dpm. iris-biotech.de

Table 1: Comparative Properties of Cysteine Thiol Protecting Groups

| Protecting Group | Abbreviation | Typical Cleavage Condition | Stability to Dilute TFA (1-2%) | Racemization Tendency |

| Diphenylmethyl | Dpm | High TFA (e.g., 95%) sigmaaldrich.com | Stable sigmaaldrich.comcsic.es | Lower than Trt semanticscholar.orgnih.gov |

| Trityl | Trt | Dilute TFA (1-5%) csic.es | Labile sigmaaldrich.com | High nih.govnih.gov |

| Acetamidomethyl | Acm | Mercury(II) acetate or Iodine bachem.com | Stable | Low semanticscholar.org |

| Tetrahydropyranyl | Thp | Dilute TFA (e.g., 10%) iris-biotech.de | Stable csic.es | Very Low iris-biotech.de |

Green Chemistry Principles in this compound Synthesis (if applicable)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of peptide synthesis, this often involves replacing hazardous solvents and reagents with more benign alternatives. While specific literature detailing a "green" synthesis of this compound is not extensive, general principles from green peptide chemistry are applicable.

A primary target for improvement is the replacement of commonly used polar aprotic solvents like N,N-dimethylformamide (DMF), which has toxicity concerns. Research in SPPS has identified greener alternatives such as dimethyl sulfoxide (DMSO) or solvent mixtures like ethyl acetate (EtOAc) and DMSO. Applying these solvent systems to the solution-phase synthesis of this compound could significantly improve the environmental profile of the process.

Another avenue of green chemistry is the use of enzymatic methods. For instance, enzyme-labile protecting groups, such as the phenylacetyl (Phacm) group which can be removed by penicillin G acylase (PGA), have been developed as an eco-friendly alternative to conventional chemical deprotection methods. iris-biotech.de While the Dpm and Boc groups are not typically cleaved enzymatically, the broader trend towards biocatalysis in chemical synthesis suggests a potential future direction for developing greener routes for producing such essential building blocks.

Application of Boc-cys Dpm -oh in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) with Boc-Cys(Dpm)-OH

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. peptide.com this compound finds application in both of the major SPPS strategies, Boc/Bzl and Fmoc/tBu, each leveraging the Dpm group's properties in distinct ways.

Integration within Boc/Bzl Strategy

The Boc/Bzl strategy for SPPS relies on the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and more acid-stable benzyl (Bzl)-type protecting groups for side chains. peptide.commasterorganicchemistry.com While traditional Boc/Bzl synthesis often employs S-protecting groups like 4-methylbenzyl (Meb) or 4-methoxybenzyl (Mob) for cysteine, which are cleaved by strong acids like anhydrous hydrogen fluoride (HF), the Dpm group offers an alternative with a different acid lability. bachem.comrsc.org

The S-Dpm group is stable to the repetitive treatments with trifluoroacetic acid (TFA) used to remove the Nα-Boc group during the elongation of the peptide chain. bachem.com This stability is crucial to prevent premature deprotection of the cysteine side chain. However, unlike the very stable Bzl-type groups, the Dpm group can be cleaved under conditions that are typically less harsh than HF, such as higher concentrations of TFA. researchgate.net This can be advantageous in certain synthetic designs, although in a classic Boc/Bzl approach culminating in HF cleavage, both Dpm and Bzl-type groups would be removed. bachem.com

Role in Fmoc/tBu Strategy

The Fmoc/tBu strategy is characterized by the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. rsc.orgiris-biotech.de this compound can be strategically incorporated in this methodology, particularly in scenarios requiring orthogonal or semi-orthogonal protection schemes.

The S-Dpm group is stable to the piperidine treatment used for Fmoc group removal. researchgate.net Its key advantage lies in its acid lability profile, which differs from the highly acid-labile trityl (Trt) group commonly used for cysteine protection in Fmoc/tBu synthesis. researchgate.netsigmaaldrich.com The Dpm group is resistant to low concentrations of TFA but can be cleaved with higher concentrations (e.g., up to 90% TFA in dichloromethane). researchgate.net This property makes it orthogonal to the S-Trt group, which is labile to even dilute TFA (1-3%). researchgate.netsigmaaldrich.com This orthogonality allows for the regioselective formation of disulfide bonds in peptides containing multiple cysteine residues. researchgate.net For instance, a peptide can be synthesized with some cysteines protected with Trt and others with Dpm. The Trt groups can be selectively removed on-resin with dilute TFA to form the first disulfide bond, leaving the Dpm-protected cysteines intact for a subsequent, separate oxidation step after cleavage from the resin. sigmaaldrich.com

Furthermore, the use of cysteine derivatives with the Dpm protecting group has been shown to significantly reduce racemization compared to the Trt group, especially during coupling reactions mediated by phosphonium or uronium reagents in the presence of a base. researchgate.netresearchgate.netnih.gov In one study, under conventional SPPS conditions, the extent of racemization for Dpm-protected cysteine was 1.2%, whereas for Trt-protected cysteine it was 8.0%. researchgate.net

Coupling Reagents and Conditions for this compound

The activation and coupling of this compound, or more commonly its Fmoc-protected counterpart Fmoc-Cys(Dpm)-OH in the Fmoc/tBu strategy, can be achieved using a variety of standard peptide coupling reagents. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium or uronium salt-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). rsc.orgresearchgate.netnih.gov

The choice of coupling reagent and conditions can influence the efficiency of the reaction and the extent of side reactions, most notably racemization. While phosphonium and uronium reagents are highly efficient, they can promote racemization of cysteine when used with strong bases like N,N-diisopropylethylamine (DIEA). researchgate.netnih.gov However, studies have demonstrated that the Dpm protecting group inherently suppresses racemization to a greater extent than the Trt group under these conditions. researchgate.netresearchgate.net For example, a competitive acylation experiment showed that Fmoc-Cys(Dpm)-OH was preferentially incorporated over Fmoc-Cys(Trt)-OH and resulted in less racemization. nih.gov

Table 1: Comparison of Racemization for Different Cysteine Protecting Groups in SPPS

| Protecting Group | Racemization (%) with Conventional SPPS | Racemization (%) at 50°C | Racemization (%) at 80°C |

|---|---|---|---|

| Dpm | 1.2 | 3.0 | 4.5 |

| Trt | 8.0 | 10.9 | 26.6 |

| Bzl | 5.3 | n.d. | n.d. |

| Ddm | 0.8 | 1.8 | 2.5 |

| MBom | 0.4 | 0.8 | 1.3 |

Data sourced from studies on Fmoc-protected cysteine derivatives. researchgate.netnih.gov "n.d." indicates data not determined.

Solution-Phase Peptide Synthesis Utilizing this compound

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains relevant, particularly for the large-scale production of shorter peptides and for fragment condensation strategies. rsc.orgwiley-vch.de In solution-phase synthesis, this compound can be used as a building block in a manner analogous to its application in the Boc/Bzl SPPS strategy. The Boc group is used for temporary Nα-protection, and the Dpm group provides stable protection for the cysteine thiol during the coupling steps. The final deprotection of the Dpm group would typically occur at the end of the synthesis, often concurrently with the removal of other side-chain protecting groups. The solubility characteristics of the Dpm group can also be a factor in the choice of solvents and purification methods in solution-phase synthesis. rsc.org

Role in Native Chemical Ligation (NCL) and Fragment Condensation

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining unprotected peptide fragments. bachem.comrsc.org A key requirement for NCL is the presence of a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine. nih.govissuu.com

The synthesis of these peptide fragments often involves SPPS. This compound can be used to incorporate a cysteine residue into a peptide fragment intended for NCL. The Dpm group must be removed after the peptide fragment is synthesized and purified to reveal the free thiol of the N-terminal cysteine required for the ligation reaction. nih.gov The differential acid stability of the Dpm group compared to other protecting groups like Trt allows for strategic deprotection schemes when synthesizing complex fragments. researchgate.netsigmaaldrich.com

In fragment condensation, protected peptide segments are synthesized and then coupled together in solution or on a solid support. ub.edugoogle.com this compound can be used to introduce a protected cysteine into these fragments. The stability of the Dpm group is essential to prevent side reactions at the thiol group during the fragment coupling step. Following the condensation of the fragments, the Dpm group is removed during the final global deprotection step to yield the target peptide. The use of Dpm in this context has been demonstrated in the synthesis of a fully protected fragment of the T-20 peptide, where the Dpm groups remained intact during cleavage from the resin. ub.edu

Deprotection Strategies and Mechanistic Considerations of Boc-cys Dpm -oh

Acid-Labile Nature of the Dpm Group

The Dpm group is characterized by its sensitivity to acidic conditions, a property that governs its removal during peptide synthesis. mdpi.comresearchgate.net This acid lability is intermediate, positioning it between highly acid-sensitive groups like trityl (Trt) and monomethoxytrityl (Mmt), and more robust groups requiring strong acids for cleavage. rsc.orgresearchgate.net

TFA-mediated Deprotection Conditions and Optimization

Deprotection of the Cys(Dpm) group is typically achieved using trifluoroacetic acid (TFA). sigmaaldrich.combachem.com The Dpm group is stable to low concentrations of TFA, generally below 25%. rsc.orgrsc.org However, for complete removal, higher concentrations of TFA are necessary. rsc.orgcsic.es

Effective cleavage often requires a "cocktail" of reagents to ensure efficient deprotection and to prevent side reactions. A common mixture includes 95% TFA, which serves as the primary cleavage reagent. sigmaaldrich.comsigmaaldrich.com To scavenge the diphenylmethyl carbocations generated during cleavage, scavengers are essential. bachem.comrsc.org A widely used scavenger combination is 2.5% triisopropylsilane (TIS) and 2.5% water. rsc.orgrsc.org TIS is particularly effective at quenching the liberated carbocations, irreversibly converting them to inert triphenylmethane. sigmaaldrich.com

The specific conditions for TFA-mediated deprotection can be optimized based on the peptide sequence and the presence of other sensitive residues. For instance, in some protocols, a TFA/DMSO/anisole cocktail is employed to simultaneously cleave the peptide from the resin, remove the Dpm groups, and facilitate disulfide bond formation. sigmaaldrich.com The concentration of TFA required for complete removal of the Dpm group can range from 60% to 95% in dichloromethane (DCM). csic.essigmaaldrich.com

Table 1: TFA-Mediated Deprotection Conditions for Cys(Dpm)

| TFA Concentration | Scavengers | Typical Application | Reference |

|---|---|---|---|

| >25% | Not specified | General threshold for cleavage initiation | rsc.org |

| 60-90% in DCM | TIS, H₂O | Complete deprotection | rsc.orgcsic.es |

| 90% in DCM | 2.5% TIS, 2.5% H₂O | Full removal of Dpm group | rsc.org |

| 95% | Not specified | Standard cleavage | sigmaaldrich.comsigmaaldrich.com |

| 95% | TIS | Effective carbocation scavenging | sigmaaldrich.com |

| TFA/DMSO/anisole | Anisole | Cleavage, deprotection, and disulfide formation | sigmaaldrich.com |

Comparison of Dpm Cleavage with Trt and Mmt Groups

The acid lability of the Dpm group is intermediate when compared to the more labile trityl (Trt) and 4-methoxytrityl (Mmt) groups. rsc.orgresearchgate.net This difference in stability is a key factor in its utility for orthogonal protection strategies. rsc.org

The Mmt group is the most acid-labile of the three, being cleaved by very dilute TFA solutions (1-2% in DCM). bachem.comcsic.es The Trt group is also quite acid-sensitive and can be removed with 5-10% TFA in DCM, although it is slowly cleaved at lower concentrations (1-3% TFA). csic.essigmaaldrich.com In contrast, the Dpm group is stable under the mild acidic conditions used to remove Mmt and Trt groups, requiring significantly higher TFA concentrations (60-95%) for its cleavage. csic.essigmaaldrich.com

This differential stability allows for the selective deprotection of Mmt or Trt groups in the presence of Dpm, a crucial feature for the regioselective formation of disulfide bonds. sigmaaldrich.comsigmaaldrich.com While Mmt and Trt are generally not compatible for selective removal, Dpm is fully compatible with Mmt, enabling the removal of Mmt without affecting the Dpm-protected cysteine. csic.es

Table 2: Comparison of Acid Lability for Cysteine Protecting Groups

| Protecting Group | Required TFA Concentration for Cleavage | Stability to 1-3% TFA | Orthogonal to Dpm | Reference |

|---|---|---|---|---|

| Mmt | 1-2% in DCM | No | Yes | bachem.comcsic.es |

| Trt | 5-10% in DCM | Slowly cleaved | Yes | csic.essigmaaldrich.com |

| Dpm | 60-95% in DCM | Stable | - | csic.essigmaaldrich.com |

Mechanistic Insights into Carbocation Formation and Scavenging

The acid-catalyzed cleavage of the Dpm, Trt, and Mmt groups from the cysteine thiol proceeds through the formation of a carbocation intermediate. researchgate.netnih.gov The stability of this carbocation directly influences the lability of the protecting group. researchgate.netnih.gov

The mechanism involves the protonation of the sulfur atom, followed by the departure of the protecting group as a stable carbocation. The stability of these carbocations is determined by a combination of steric and conjugative effects. researchgate.netnih.gov The triphenylmethyl (trityl) cation is highly stabilized by the three phenyl rings, making the Trt group very acid-labile. sigmaaldrich.com The diphenylmethyl (Dpm) cation is less stable than the trityl cation but more stable than a benzyl cation, which accounts for its intermediate acid lability. researchgate.net

The formation of these carbocations necessitates the use of scavengers in the cleavage cocktail. bachem.comrsc.org These scavengers are nucleophilic species that trap the reactive carbocations, preventing them from reacting with sensitive amino acid side chains, such as tryptophan and methionine, or reattaching to the deprotected cysteine thiol. sigmaaldrich.compeptide.com Triisopropylsilane (TIS) is a highly effective scavenger that reduces the carbocations to their corresponding hydrocarbons. sigmaaldrich.com Other scavengers like water and thioanisole can also be employed. rsc.orgacs.org The reversibility of the deprotection reaction, particularly for the highly stable trityl cation, makes efficient scavenging crucial for achieving complete and clean deprotection. sigmaaldrich.com

Orthogonal Deprotection Strategies

The distinct acid lability of the Dpm group makes it a valuable component in orthogonal protection schemes, particularly for the synthesis of peptides with multiple, defined disulfide bridges. rsc.orgrsc.org Orthogonality in this context refers to the ability to selectively remove one type of protecting group under specific conditions without affecting others. rsc.org

Combinations with Other Cysteine Protecting Groups (e.g., Mmt for regioselective disulfide formation)

A powerful orthogonal pairing is the combination of Cys(Dpm) and Cys(Mmt). sigmaaldrich.combachem.com This strategy is frequently used for the regioselective synthesis of peptides containing two disulfide bonds. sigmaaldrich.comsigmaaldrich.com The high acid sensitivity of the Mmt group allows for its selective removal on the solid support using a dilute solution of TFA (e.g., 1-3% TFA in DCM), conditions under which the Dpm group remains fully intact. sigmaaldrich.comsigmaaldrich.com

Once the Mmt group is removed, the resulting free thiols can be oxidized on-resin to form the first disulfide bond. sigmaaldrich.comsigmaaldrich.com Subsequently, the peptide can be cleaved from the resin using a stronger TFA cocktail, which simultaneously removes the Dpm groups and any other acid-labile side-chain protecting groups, allowing for the formation of the second disulfide bond. sigmaaldrich.com This approach has been successfully applied in the synthesis of complex peptides, such as the hinge region of human immunoglobulin G1. rsc.orgresearchgate.net

Sequential Deprotection Protocols

Sequential deprotection protocols leverage the differential stability of various cysteine protecting groups to control the step-wise formation of multiple disulfide bonds. rsc.orgsigmaaldrich.com The use of Boc-Cys(Dpm)-OH in conjunction with other protecting groups like Mmt allows for a programmed and controlled oxidation process. sigmaaldrich.combachem.com

An example of a sequential deprotection protocol for a peptide with two disulfide bridges would be:

Selective Mmt Deprotection: The peptide, containing both Cys(Mmt) and Cys(Dpm) residues, is treated with dilute TFA (1-3%) while still on the solid support. This removes only the Mmt groups. sigmaaldrich.comsigmaaldrich.com

First Disulfide Bond Formation: The newly freed thiols are then oxidized on-resin to form the first disulfide bridge. sigmaaldrich.com

Cleavage and Dpm Deprotection: The peptide is then cleaved from the resin with a high concentration of TFA (e.g., 95%), which also removes the Dpm protecting groups. sigmaaldrich.comsigmaaldrich.com

Second Disulfide Bond Formation: The second pair of cysteine residues, now deprotected, can be oxidized in solution to form the final disulfide bond. sigmaaldrich.com

This sequential approach ensures the correct pairing of cysteine residues, preventing the formation of scrambled disulfide isomers, which can be a significant challenge in the synthesis of cysteine-rich peptides. bachem.com The Dpm group's stability profile fills a critical niche, enabling a multi-tiered deprotection strategy that is essential for producing structurally defined complex peptides. rsc.orgresearchgate.net

Challenges and Side Reactions Associated with Boc-cys Dpm -oh in Peptide Synthesis

Racemization of Cysteine Residues during Coupling

Cysteine is particularly prone to racemization at the α-carbon during the activation and coupling steps in peptide synthesis. This is primarily due to the enolization mechanism, which is facilitated by the α-proton's acidity. The choice of protecting group, coupling reagent, and reaction conditions significantly influences the extent of racemization.

The diphenylmethyl (Dpm) group has demonstrated efficacy in suppressing cysteine racemization during peptide coupling. Its steric bulk and electronic properties contribute to stabilizing the α-carbon stereocenter, thereby reducing the rate of enolization and subsequent epimerization. Studies have shown that Dpm-protected cysteine exhibits lower racemization levels compared to unprotected cysteine or cysteine protected with less sterically demanding groups nih.govresearchgate.netrsc.org. The Dpm group is stable under mild acidic conditions (e.g., 1-3% TFA) but is effectively removed by stronger acidic treatment (e.g., 95% TFA) rsc.orgsigmaaldrich.com. This acid lability profile makes it compatible with standard Fmoc/tBu or Boc/Bzl SPPS strategies, where final acid cleavage is employed.

When compared to other common cysteine thiol protecting groups, Dpm generally offers a good balance between racemization suppression and ease of cleavage. The trityl (Trt) group, while widely used, often leads to higher racemization levels than Dpm under similar coupling conditions researchgate.netrsc.orgsigmaaldrich.comsigmaaldrich.comnih.govresearchgate.net. For instance, in a standard SPPS protocol using uronium activation, Dpm-protected cysteine showed approximately 1.2% racemization, whereas Trt-protected cysteine exhibited around 8.0% racemization researchgate.netrsc.org. Other protecting groups like acetamidomethyl (Acm) are known to have a lower tendency to racemize and tolerate weak bases bachem.commdpi.com, while the tetrahydropyranyl (Thp) group has also been reported to significantly reduce racemization nih.govresearchgate.netiris-biotech.de. However, the Dpm group's performance is often considered superior to Bzl and comparable to or better than some other acid-labile groups in minimizing racemization nih.govrsc.orgnih.gov.

Table 1: Comparison of Cysteine Racemization Levels with Different S-Protecting Groups during SPPS

| Protecting Group | Racemization Level (%) | Reference(s) |

| Dpm | 1.2 | researchgate.netrsc.org |

| Trt | 8.0 | researchgate.netrsc.org |

| Ddm | 0.8 | nih.govresearchgate.net |

| MBom | 0.4 | nih.govnih.gov |

| Bzl | 5.3 | nih.govrsc.orgnih.gov |

| Thp | 0.74 | sigmaaldrich.comsigmaaldrich.com |

Note: Racemization levels are typically measured using model peptides and specific coupling reagents/conditions, which can vary between studies.

The choice of coupling reagents and reaction conditions plays a crucial role in cysteine racemization, even when using a protective group like Dpm. Base-mediated coupling methods, particularly those employing strong bases like diisopropylethylamine (DIPEA) in conjunction with uronium or phosphonium reagents (e.g., HBTU, HATU, HCTU), are known to exacerbate cysteine racemization sigmaaldrich.comnih.govresearchgate.netnih.gov. Microwave-assisted SPPS or pre-activation procedures can also increase the risk of racemization sigmaaldrich.comnih.govresearchgate.net.

In contrast, employing milder bases such as 2,4,6-trimethylpyridine (TMP) or using carbodiimide coupling reagents (e.g., DIC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly suppress racemization nih.govnih.govpeptide.comub.edu. Coupling in the absence of bases, or using preformed symmetrical anhydrides or OPfp esters, has also been reported to minimize racemization sigmaaldrich.com. For Boc-Cys(Dpm)-OH, utilizing coupling reagents like DIC/HOBt or employing conditions that avoid strong bases is recommended to maintain chiral integrity ub.edu.

Comparison with Other Protecting Groups in Minimizing Racemization

Side Reactions During Deprotection and Cleavage

The final step of SPPS involves cleavage of the peptide from the resin and simultaneous removal of all side-chain protecting groups, typically using strong acid mixtures like trifluoroacetic acid (TFA). This process can lead to various side reactions if not carefully controlled, especially for sensitive amino acids like cysteine.

During the acidic cleavage of peptides synthesized with this compound, several byproducts can form. The Dpm group itself is acid-labile and requires strong acidic conditions (e.g., 95% TFA) for complete removal rsc.orgsigmaaldrich.com. The cleavage process generates carbocations from the protecting groups and resin linkers, which can alkylate nucleophilic residues if not effectively scavenged. Cysteine's thiol group is particularly susceptible to such alkylation. For example, cleavage from a Wang resin can lead to S-alkylation of cysteine by the p-hydroxyl benzyl group derived from linker decomposition researchgate.net.

While Dpm is generally considered to have good stability, prolonged exposure to strong acids or inefficient scavenging can lead to side reactions. The formation of 3-(1-piperidinyl)alanine, a common byproduct with C-terminal cysteine in Fmoc-SPPS under basic conditions, is less of a concern with Dpm during acid cleavage but highlights the general reactivity of cysteine derivatives rsc.org. The primary concern with Dpm cleavage is ensuring complete removal without causing degradation or modification of the peptide chain, which is managed through appropriate scavenger cocktails.

To prevent side reactions during TFA-mediated cleavage and deprotection, scavenger cocktails are indispensable. These cocktails contain nucleophilic reagents that trap the reactive carbocations generated during the process, thereby protecting sensitive amino acid residues. For peptides containing cysteine, especially when using acid-labile protecting groups like Dpm, effective scavenging is critical.

Commonly used scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) peptide.comsigmaaldrich.comthermofisher.com. A typical cleavage cocktail for Dpm deprotection might involve a high concentration of TFA (e.g., 95%) in combination with scavengers like TIS and water (e.g., 95% TFA/2.5% TIS/2.5% H₂O) sigmaaldrich.commdpi.com. The specific composition of the scavenger cocktail should be optimized based on the peptide sequence and the nature of the protecting groups used. For instance, while TIS is effective at scavenging carbocations, the addition of water can aid in the complete removal of Dpm and prevent side reactions like oxidation or aggregation of cysteine residues peptide.comsigmaaldrich.comthermofisher.com. Careful selection and fresh preparation of these cocktails are essential for obtaining high-purity peptides.

Compound List:

this compound

Cysteine (Cys)

Diphenylmethyl (Dpm)

tert-Butyloxycarbonyl (Boc)

Trityl (Trt)

Acetamidomethyl (Acm)

Tetrahydropyranyl (Thp)

4-Methoxytrityl (Mmt)

Benzyl (Bzl)

4,4′-Dimethoxydiphenylmethyl (Ddm)

4-Methoxybenzyloxymethyl (MBom)

p-Methoxybenzyl (Mob)

2,4,6-Trimethoxybenzyl (Tmob)

tert-Butyl (tBu)

Triisopropylsilane (TIS)

Triethylsilane (TES)

1-Hydroxybenzotriazole (HOBt)

1-Hydroxy-7-azabenzotriazole (HOAt)

Diisopropylethylamine (DIPEA)

HBTU

HATU

HCTU

DIC (Diisopropylcarbodiimide)

DCC (Dicyclohexylcarbodiimide)

EDT (1,2-Ethanedithiol)

Piperidine

TFA (Trifluoroacetic Acid)

NCS (N-Chlorosuccinimide)

Iodine (I₂)

DMSO (Dimethyl sulfoxide)

DTT (Dithiothreitol)

Phenol

Thioanisole

2,2',5,7,8-Pentamethylchromanyl-6-sulfonyl (Pmc)

2,2,5,7,8-Pentamethyl-2,3-dihydrobenzofuran-6-ylsulfonyl (Pbf)

2-Chlorotrityl chloride resin

Rink amide resin

Wang resin

Advanced Applications and Future Directions for Boc-cys Dpm -oh

Regioselective Disulfide Bond Formation Utilizing Boc-Cys(Dpm)-OH

The precise control over disulfide bond formation is critical for achieving the correct three-dimensional structure and biological activity of peptides. This compound offers a robust solution for this challenge due to the specific chemical properties of the diphenylmethyl (Dpm) protecting group. Compared to the commonly used trityl (Trt) group, the Dpm moiety exhibits enhanced stability towards mild acidic conditions, while still being amenable to removal under stronger acidic treatment. This differential lability is key to implementing orthogonal protection strategies.

Strategies for Multiple Disulfide Bridges

The synthesis of peptides containing multiple disulfide bridges, such as disulfide-rich peptides (DSRs), requires the selective formation of specific S-S linkages. This compound is instrumental in achieving this by enabling orthogonal protection schemes. When paired with other cysteine protecting groups that have different acid lability profiles, such as the 4-methoxytrityl (Mmt) group, it allows for sequential deprotection and oxidation steps.

For instance, the Mmt group can be selectively removed using dilute trifluoroacetic acid (TFA) (e.g., 1-3% in dichloromethane), liberating the thiol group for oxidation to form the first disulfide bond. The Dpm group, being more stable to these mild acidic conditions, remains intact. Subsequently, a stronger TFA cocktail (e.g., ~95% TFA) is employed to cleave the peptide from the resin and simultaneously remove the Dpm protecting groups, facilitating the formation of the second disulfide bond. This stepwise approach ensures that disulfide bridges are formed in a controlled, regioselective manner, preventing mispairing and leading to the desired topological isomer sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. This strategy has been successfully applied in the synthesis of complex peptides like α-conotoxin SI, which features two disulfide bridges sigmaaldrich.comsigmaaldrich.com.

Oxidative Folding Approaches

Oxidative folding is a common method for forming disulfide bonds, typically involving the simultaneous deprotection of all cysteine thiols followed by oxidation in a buffered solution containing redox systems (e.g., oxidized and reduced glutathione, or cysteine/cystine) bachem.com. While efficient for simpler peptides, this method can lead to a mixture of topological isomers when multiple disulfide bonds are present, as it does not inherently control the pairing.

This compound plays a crucial role in strategies that move beyond simple oxidative folding. By enabling regioselective disulfide bond formation through orthogonal protection, it allows chemists to dictate the precise connectivity of cysteine residues. This is particularly important for DSRs, where specific disulfide bond patterns are essential for biological activity biosynth.com. The Dpm group's compatibility with sequential deprotection protocols facilitates controlled oxidative folding, ensuring the correct disulfide bridges are formed in a stepwise manner, thereby avoiding the formation of incorrect pairings bachem.combiosynth.com.

Synthesis of Modified Peptides and Peptidomimetics

This compound serves as a fundamental building block for incorporating cysteine residues into peptide sequences during Fmoc SPPS. Its utility extends to the synthesis of modified peptides where cysteine might be involved in cyclization, conjugation, or as a site for further chemical modification. A significant advantage of using the Dpm group over the traditional trityl (Trt) group is the marked reduction in cysteine racemization during the coupling step sigmaaldrich.comrsc.orgresearchgate.net. Racemization, a loss of chiral integrity, is a known side reaction that can lead to epimerized products, reducing the purity and efficacy of the synthesized peptide. The Dpm group's ability to mitigate this issue makes it a preferred choice for synthesizing peptides where stereochemical purity is paramount sigmaaldrich.comrsc.orgresearchgate.net. While not explicitly detailed in the provided search results, its role as a protected amino acid building block inherently supports the synthesis of a wide array of modified peptides and peptidomimetics.

Computational Studies on this compound Reactivity and Conformation

While the provided search results extensively detail the experimental applications and chemical properties of this compound, direct references to specific computational studies focusing on its reactivity and conformational dynamics were not found. However, computational chemistry plays a vital role in understanding the behavior of amino acid side chains, including cysteine. Studies often focus on predicting pKa values, analyzing electronic properties, and modeling conformational preferences of amino acids and peptides to better understand their reactivity and interactions. Such computational insights would be valuable in further optimizing the use of this compound in complex synthetic strategies and in predicting its behavior under various reaction conditions.

Emerging Trends in Cysteine Protection and Peptide Synthesis

The landscape of peptide synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and robust methodologies. Emerging trends highlight the importance of orthogonal protecting group strategies for complex peptide synthesis, particularly for peptides with multiple disulfide bonds biosynth.comrsc.orgaurigeneservices.comresearchgate.netmdpi.com. The demand for disulfide-rich peptides (DSRs) in drug discovery and diagnostics is a major driving force behind these advancements biosynth.com.

Fmoc SPPS remains the dominant strategy due to its milder deprotection conditions compared to the older Boc method, allowing for the incorporation of various post-translational modifications aurigeneservices.comnih.gov. Within this framework, the development of cysteine protecting groups that offer distinct lability profiles, such as Dpm, is crucial for achieving regioselectivity rsc.orgmdpi.com. Furthermore, a significant trend is the focus on minimizing side reactions like cysteine racemization during peptide coupling. The Dpm group’s proven ability to significantly reduce racemization compared to older protecting groups like Trt aligns perfectly with this trend sigmaaldrich.comrsc.orgresearchgate.net. The ongoing research into new protecting groups and synthetic methodologies aims to streamline the synthesis of highly complex peptides, making them more accessible for therapeutic and diagnostic applications.

Table 1: Comparative Properties of Cysteine Protecting Groups (Dpm vs. Trt)

| Property | N-α-Boc-S-diphenylmethyl-L-cysteine (this compound) | N-α-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH) |

| Stability to Mild TFA | Stable to 1-3% TFA sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com | Slowly cleaved by 1-3% TFA sigmaaldrich.comsigmaaldrich.com |

| Removal Conditions | ~95% TFA rsc.org | TFA/scavengers; labile to standard cleavage sigmaaldrich.comsigmaaldrich.combachem.com |

| Orthogonality | Orthogonal to Mmt sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comrsc.org | Less compatible with Mmt without optimization researchgate.net |

| Racemization during Coupling | Significantly reduced (e.g., 1.2%) sigmaaldrich.comrsc.orgresearchgate.net | Higher levels observed (e.g., 8.0%) sigmaaldrich.comrsc.orgresearchgate.net |

| TFA Stability (with scavengers) | Stable sigmaaldrich.com | Can be reversible; requires attention sigmaaldrich.comsigmaaldrich.com |

Table 2: Orthogonal Protection Strategy for Multi-Disulfide Peptide Synthesis

| Protecting Group Combination | Orthogonal Deprotection Conditions | Application Example | Key Advantage |

| Cys(Dpm) + Cys(Mmt) | Mmt: 1-3% TFA in DCM sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comDpm: ~95% TFA rsc.org | Synthesis of peptides with two disulfide bridges (e.g., α-conotoxin SI) sigmaaldrich.comsigmaaldrich.com | Allows for selective deprotection and sequential formation of disulfide bonds, ensuring correct topology. Reduced racemization compared to Trt. |

Compound Name List

N-α-Boc-S-diphenylmethyl-L-cysteine (this compound)

L-Cysteine (Cys)

N-α-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH)

N-α-Fmoc-S-4-methoxytrityl-L-cysteine (Fmoc-Cys(Mmt)-OH)

S-trityl-L-cysteine (Cys(Trt))

S-diphenylmethyl-L-cysteine (Cys(Dpm))

S-4-methoxytrityl-L-cysteine (Cys(Mmt))

S-acetamidomethyl-L-cysteine (Cys(Acm))

S-tert-butyl-L-cysteine (Cys(tBu))

S-2,4-dimethoxybenzyl-L-cysteine (Cys(Dmb))

S-4-methylbenzyl-L-cysteine (Cys(Meb))

S-3,4-dimethylbenzyl-L-cysteine (Cys(DMB))

S-allyloxycarbonyl-L-cysteine (Cys(Alloc))

S-allyloxycarbonylaminomethyl-L-cysteine (Cys(Allocam))

S-p-nitrobenzyl-L-cysteine (Cys(pNB))

S-phenylacetamidomethyl-L-cysteine (Cys(Phacm))

S-4,4'-bis(dimethylsulfinyl)benzhydryl-L-cysteine (Cys(Msbh))

Q & A

Q. What are the recommended methods for synthesizing Boc-Cys(Dpm)-OH, and how do protective groups influence its stability?

this compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. The Dpm (diphenylmethyl) group protects the cysteine thiol during synthesis, preventing unwanted disulfide bond formation. Cyclodehydration techniques, as demonstrated in analogous compounds like Boc-Cys(Tr)-Ser(TES/OH) (Table 5), can optimize yield . Comparative studies with other protective groups (e.g., Acm, Trt) reveal that Dpm offers enhanced stability under acidic conditions but may require careful deprotection . Purity should be verified via HPLC (≥95%) and monitored under storage conditions (2–8°C, dry) to prevent degradation .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data be interpreted?

Key techniques include:

- NMR spectroscopy : Confirm molecular structure via H and C NMR, focusing on the Boc group (δ ~1.4 ppm for tert-butyl) and Dpm aromatic protons (δ ~7.2–7.4 ppm).

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (387.49 g/mol) and detects impurities .

- SEM/FTIR : For particulate analysis, SEM evaluates morphology (e.g., vesicle formation at 0.5 mg/mL), while FTIR identifies functional groups (e.g., S=O stretches) . Cross-referencing data with computational models (e.g., quantum chemical calculations) enhances accuracy .

Q. What safety protocols are critical when handling this compound in the laboratory?

The compound carries hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Protocols include:

- Use of PPE (gloves, goggles, lab coat).

- Handling in a fume hood to avoid inhalation.

- Storage in sealed containers at 2–8°C to prevent decomposition .

- Emergency measures: For eye exposure, rinse with water for 15 minutes (P305+P351+P338) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments of this compound across analytical methods?

Contradictions between HPLC, NMR, and MS data often arise from residual solvents or isomeric impurities. Strategies include:

- Multi-modal validation : Combine HPLC (purity) with H NMR (structural integrity) and MS (mass accuracy).

- Sensitivity analysis : Quantify detection limits for impurities (e.g., <0.1% via LC-MS) .

- Batch comparison : Analyze lot-to-lot variability using statistical tools (e.g., ANOVA) to identify systematic errors .

Q. What experimental designs mitigate instability of this compound during extended peptide synthesis?

Instability during SPPS can be addressed by:

- In situ stabilization : Use scavengers (e.g., thiols) to prevent oxidation .

- Temperature control : Maintain reaction temperatures below 25°C to slow degradation .

- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to track thiol group reactivity .

- Post-synthesis analysis : Apply accelerated stability testing (e.g., 40°C/75% RH) to predict shelf-life .

Q. How should researchers design experiments to address variable reactivity of this compound in complex peptide systems?

Variable reactivity may stem from steric hindrance or competing side reactions. Solutions include:

- DoE (Design of Experiments) : Optimize coupling reagents (e.g., HATU vs. DCC) and reaction times using factorial designs .

- Subgroup analysis : Compare reactivity in homogeneous vs. heterogeneous peptide chains to identify steric effects .

- Computational modeling : Molecular dynamics simulations predict conformational barriers to cysteine incorporation .

Q. What methodologies ensure reproducible integration of this compound in meta-analyses of peptide-based drug discovery?

Reproducibility requires:

- Standardized protocols : Document synthesis conditions (e.g., equivalents of reagents, deprotection times) .

- Data sharing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and assign DOIs to datasets .

- Systematic reviews : Apply PRISMA guidelines to aggregate studies, highlighting variability in Dpm deprotection efficiency .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。